![molecular formula C11H12FN B2778634 6-Fluoro-3-isopropyl-1H-indole CAS No. 1707580-60-6](/img/structure/B2778634.png)
6-Fluoro-3-isopropyl-1H-indole
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Overview
Description
6-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN and a molecular weight of 177.22 . It is a solid substance with an orange color .
Synthesis Analysis
The synthesis of indoles, including 6-Fluoro-3-isopropyl-1H-indole, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-isopropyl-1H-indole consists of 11 carbon atoms, 12 hydrogen atoms, and 1 fluorine atom . The exact structure can be represented by the SMILES stringCC(C)C1=CNC2=C1C=CC(=C2)F
. Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . These reactions are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
6-Fluoro-3-isopropyl-1H-indole is a solid substance with an orange color . It has a molecular weight of 177.22 .Scientific Research Applications
Radiopharmaceutical Applications
A study reports a simplified one-step method for the synthesis of [(18) F]T807, a potent and selective agent for imaging paired helical filaments of tau, using a more soluble protected precursor. This methodology, offering faster synthesis in fewer steps, is anticipated to facilitate widespread clinical use in early clinical trials for imaging tau in neurodegenerative diseases (Shoup et al., 2013).
HIV-1 Attachment Inhibition
Indole derivatives, such as those studied by Wang et al. (2003), have shown significant potential in interfering with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. The study highlights the improved potency and bioavailability of the 4-fluoro derivative, suggesting its use in HIV-1 inhibition applications (Wang et al., 2003).
Synthesis and Reactivity Studies
Research into the stability and reactivity of fluoromethyl indole derivatives, including 6-(fluoromethyl)indole and 6-(difluoromethyl)indole, provides insight into their potential as intermediates for further chemical synthesis. The study by Woolridge and Rokita (1989) characterizes these compounds compared to the known 6-(trifluoromethyl)indole, contributing to the broader understanding of indole derivatives' chemical properties (Woolridge & Rokita, 1989).
Chemical Sensing Applications
A BODIPY–indole conjugate has been developed as a colorimetric and fluorometric probe for selective and sensitive detection of fluoride ions. The probe interacts with fluoride ions via hydrogen bonding, leading to a color change and fluorescence quenching, demonstrating the utility of indole derivatives in environmental and analytical chemistry (Shiraishi et al., 2009).
Photoreaction for Protein Labeling
The photoreaction between the indole side chain of tryptophan and halocompounds, generating products with redshifted fluorescence, illustrates a novel method for fluorescent detection and labeling of proteins. This approach opens possibilities for developing new fluorophores and protein labeling strategies using indole derivatives (Ladner et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-3-propan-2-yl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-7(2)10-6-13-11-5-8(12)3-4-9(10)11/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLNRNHSSLIHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-isopropyl-1H-indole |
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